molecular formula C8H12BrNO B2741914 3-(Aminomethyl)-2-methylphenol;hydrobromide CAS No. 2418694-45-6

3-(Aminomethyl)-2-methylphenol;hydrobromide

Cat. No. B2741914
CAS RN: 2418694-45-6
M. Wt: 218.094
InChI Key: VMEVTFGBWXUKNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to contain an aminomethyl group and a phenol group. In organic chemistry, an aminomethyl group is a monovalent functional group with formula −CH2−NH2. It can be described as a methyl group substituted by an amino group −NH2 . Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a carbon atom in a benzene ring .


Chemical Reactions Analysis

Amines, such as the aminomethyl group in the compound, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide. Alkylations of primary and secondary amines are difficult to control and often give mixtures of products .


Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points . Chemical properties describe the characteristic ability of a substance to react to form new substances .

Scientific Research Applications

Antibacterial Activities

Research has highlighted the antibacterial properties of bromophenols, a category to which 3-(Aminomethyl)-2-methylphenol;hydrobromide is related. Bromophenols isolated from marine algae showed significant activity against various bacterial strains. These compounds, including derivatives of 3-(Aminomethyl)-2-methylphenol, indicate potential for developing new antibacterial agents with applications in medicine and environmental protection (Xu et al., 2003).

Biodegradation Studies

In environmental science, this compound has been implicated in studies on the biodegradation of pollutants. For instance, the degradation of sulfamethoxazole, a common antibiotic, by bacteria revealed the formation of 4-aminophenol, a compound structurally similar to this compound. This research provides insights into how environmental contaminants are broken down, aiding in the development of effective bioremediation strategies (Mulla et al., 2018).

Catalysis and Synthesis

In the field of synthetic chemistry, this compound serves as a crucial intermediate in the formation of complex molecules. For example, manganese-catalyzed aminomethylation processes have been developed using similar phenolic compounds as substrates. These reactions are important for constructing carbon-nitrogen bonds, essential in pharmaceuticals and agrochemicals production (Mastalir et al., 2017).

Antioxidant Properties

Compounds structurally related to this compound, specifically bromophenols from marine sources, have demonstrated potent antioxidant activities. These activities are crucial for protecting organisms from oxidative stress and are of interest for developing natural antioxidant supplements and preservatives (Olsen et al., 2013).

Molecular Imprinting and Sensing

In analytical chemistry, molecularly imprinted polymers (MIPs) using 3-aminophenol as a functional monomer have been developed for selective recognition and separation of target molecules, demonstrating the potential of this compound derivatives in sensing and separation technologies (Wang et al., 2019).

Future Directions

The future directions would depend on the specific applications of the compound. For example, amines and phenols have applications in various fields, including pharmaceuticals, agriculture, and materials science .

properties

IUPAC Name

3-(aminomethyl)-2-methylphenol;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.BrH/c1-6-7(5-9)3-2-4-8(6)10;/h2-4,10H,5,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEVTFGBWXUKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1O)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.